3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one

描述

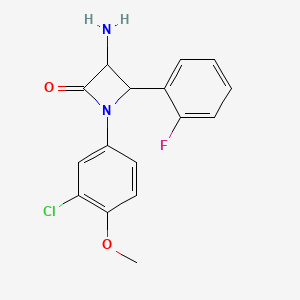

3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by a four-membered azetidinone ring. Its molecular formula is C₁₆H₁₃ClFN₂O₂ (calculated molecular weight: 326.74 g/mol). The compound features a 3-chloro-4-methoxyphenyl group at position 1, a 2-fluorophenyl group at position 4, and an amino substituent at position 3 of the azetidinone core.

属性

分子式 |

C16H14ClFN2O2 |

|---|---|

分子量 |

320.74 g/mol |

IUPAC 名称 |

3-amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one |

InChI |

InChI=1S/C16H14ClFN2O2/c1-22-13-7-6-9(8-11(13)17)20-15(14(19)16(20)21)10-4-2-3-5-12(10)18/h2-8,14-15H,19H2,1H3 |

InChI 键 |

QUNXBYSPIATUPI-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3F)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one typically involves the following steps:

Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.

Introduction of Substituents: The specific substituents (3-chloro-4-methoxyphenyl and 2-fluorophenyl) can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include:

Catalysis: Using catalysts to increase the reaction rate.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.

Reduction: Reduction reactions can be used to modify the azetidinone ring or the substituents.

Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups to the aromatic rings.

科学研究应用

3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one can be used in various fields of scientific research:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potentially as a probe to study biological processes.

Medicine: As a lead compound for the development of new drugs.

Industry: In the production of pharmaceuticals or agrochemicals.

作用机制

The mechanism of action of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can inhibit enzymes or interact with receptors, affecting various biochemical pathways.

相似化合物的比较

Comparison with Structurally Similar Azetidinone Derivatives

Substitution Patterns and Electronic Effects

The biological activity of azetidinones is highly dependent on substituent positions and electronic effects. Key analogs and their properties are compared below:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Chloro (Cl) and nitro (NO₂) substituents enhance antimicrobial and anticancer activities by increasing electrophilicity, as seen in compounds from .

- Electron-Donating Groups (EDGs) : Methoxy (OMe) groups improve solubility but may reduce potency unless paired with EWGs. For example, 3-chloro-4-(4-methoxyphenyl) derivatives exhibit potent antibacterial activity due to the synergistic Cl/OMe combination .

- Fluorine Substitution: Fluorine’s electronegativity and metabolic stability are advantageous, though its impact varies with position. The target compound’s 2-fluorophenyl group may enhance bioavailability compared to non-fluorinated analogs .

Structural Flexibility and Druglikeness

- Ring Modifications: Replacement of the azetidinone ring with pyrrolidinone (e.g., 4-amino-1-(3-fluorophenyl)pyrrolidin-2-one) reduces strain but decreases β-lactamase resistance .

- Hybrid Scaffolds: Coumarin-azetidinone hybrids (e.g., 5b, 5c) demonstrate dual antibacterial/antifungal action but face solubility challenges .

Critical Analysis of Substituent Effects

- 3-Chloro-4-Methoxyphenyl vs.

- 2-Fluorophenyl vs. 3-Nitrophenyl: The 2-FPh group in the target compound may confer metabolic stability over 3-NO₂Ph (seen in ), which is prone to nitroreductase-mediated deactivation.

生物活性

3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antiproliferative effects, antimicrobial properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C16H16ClFNO2. Its structure features an azetidine ring substituted with various functional groups that contribute to its biological activity.

Antiproliferative Activity

Recent studies have demonstrated significant antiproliferative effects of this compound against various cancer cell lines. For instance, in vitro assays reveal that it exhibits notable activity against breast cancer cell lines, particularly MCF-7.

Table 1: Antiproliferative Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 5.2 | |

| CA-4 (Control) | MCF-7 | 3.9 | |

| Other Compounds | MCF-7 | Various |

The biological activity of this compound may be attributed to its ability to disrupt microtubule dynamics, similar to known antitumor agents. This disruption leads to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It was tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15.6 | Chloramphenicol | 143 |

| Escherichia coli | 31.25 | Cephalothin | 135 |

| Candida albicans | 25.0 | Amphotericin B | 0.78 |

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings. For example, a study involving patients with drug-resistant infections showed that treatment with formulations containing this compound led to significant improvements in clinical outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。